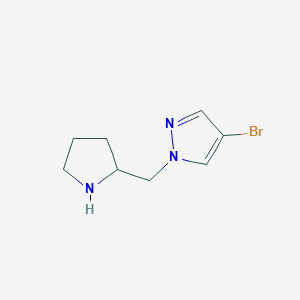
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Übersicht
Beschreibung
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, also known as 4-bromo-1-PMP, is an organic compound belonging to the family of pyrazoles. It is a heterocyclic compound consisting of a five-membered ring system with a nitrogen atom, two carbon atoms, and two bromine atoms. Its molecular formula is C5H7BrN2 and it has a molecular weight of 181.03 g/mol. 4-bromo-1-PMP is a colorless solid with a melting point of 139-141°C. It has a variety of uses in scientific research, including synthesis, biochemical and physiological effects, and mechanism of action.
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole . These factors can include pH, temperature, and the presence of other molecules in the environment. Understanding these influences can help optimize the use of the compound and predict its behavior in different contexts.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of compounds on biological systems. However, there are some limitations to using 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP in laboratory experiments. For example, its mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound on biological systems. Additionally, the effects of 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP can vary depending on the concentration of the compound and the type of biological system being studied.
Zukünftige Richtungen
The potential future directions for research on 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP are numerous. Further research is needed to
Wissenschaftliche Forschungsanwendungen
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP has a variety of applications in scientific research. It is used in the synthesis of other compounds, such as 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxylic acid and 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxamide. It is also used in the synthesis of biologically active compounds, such as 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxylic acid ethyl ester and 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxamide methyl ester. Additionally, 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP is used in the synthesis of pharmaceuticals, such as 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxamide hydrochloride and 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxamide sulfate.
Eigenschaften
IUPAC Name |
4-bromo-1-(pyrrolidin-2-ylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c9-7-4-11-12(5-7)6-8-2-1-3-10-8/h4-5,8,10H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGNYWPLHBOTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1464489.png)
![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)
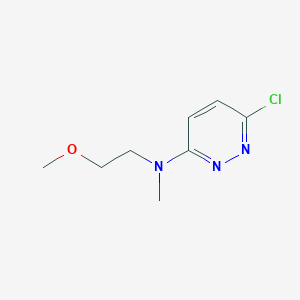
![2-[(Cyclohexylmethyl)(methyl)amino]isonicotinic acid](/img/structure/B1464494.png)

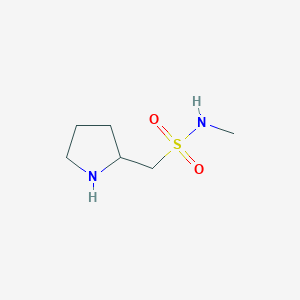

![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid](/img/structure/B1464500.png)
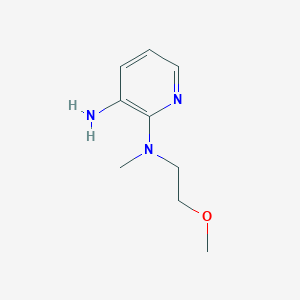
![2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide](/img/structure/B1464506.png)
![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464507.png)
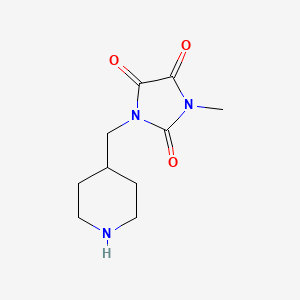
![3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine](/img/structure/B1464510.png)
![3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B1464512.png)